ent-3-Oxokauran-17-oic acid

Description

Significance of ent-Kaurane Diterpenoids in Natural Product Research

The ent-kaurane diterpenoids are a large and structurally diverse group of natural products characterized by a tetracyclic carbon skeleton. The prefix "ent" signifies that they are the enantiomers of the more common kaurane (B74193) series, a stereochemical distinction that can have profound effects on their biological properties. These compounds are predominantly found in the plant kingdom, with notable occurrences in the families Asteraceae, Lamiaceae, Euphorbiaceae, and Annonaceae. naturewillbio.comresearchgate.net

The significance of ent-kaurane diterpenoids in natural product research is underscored by the wide array of biological activities they exhibit. Scientific investigations have revealed their potential as antimicrobial, anti-inflammatory, and antitumor agents. medchemexpress.commdpi.com This has led to extensive research into their structure-activity relationships, with the aim of developing new therapeutic leads. The rigid and complex tetracyclic framework of ent-kauranes also presents a fascinating challenge for synthetic chemists, driving the development of novel synthetic methodologies. mdpi.com

Overview of ent-3-Oxokauran-17-oic Acid as a Specific Diterpenoid

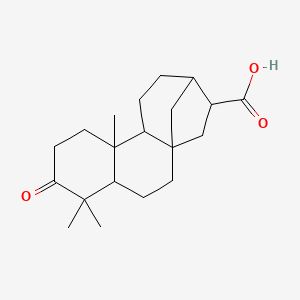

This compound is a specific member of the ent-kaurane diterpenoid family. Its structure is defined by the characteristic tetracyclic ent-kaurane core, with a ketone group at the C-3 position and a carboxylic acid group at the C-17 position. This compound has been isolated from natural sources, notably from the plant Croton laevigatus. medchemexpress.comchembk.comchemondis.com

The presence of the ketone and carboxylic acid functional groups imparts specific chemical properties to the molecule, influencing its polarity, reactivity, and potential for intermolecular interactions. While extensive biological studies specifically on this compound are not widely reported in the available literature, its structural relationship to other bioactive ent-kaurane diterpenoids suggests it may possess interesting biological properties worthy of further investigation.

Table 1: Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| IUPAC Name | (1S,4S,9S,10R,13R,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-14-carboxylic acid |

| CAS Number | 151561-88-5 |

| Natural Source | Croton laevigatus medchemexpress.comchembk.comchemondis.com |

Structure

2D Structure

Properties

IUPAC Name |

5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(2)14-6-9-20-10-12(13(11-20)17(22)23)4-5-15(20)19(14,3)8-7-16(18)21/h12-15H,4-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXNQVOKZMHGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Ent 3 Oxokauran 17 Oic Acid

Botanical and Fungal Sources of ent-Kaurane Diterpenoids

ent-Kaurane diterpenoids are significant secondary metabolites found in a variety of plant families, including Euphorbiaceae, Annonaceae, and Asteraceae. These compounds are biosynthesized from geranylgeranyl pyrophosphate and are precursors to plant hormones like gibberellins (B7789140) frontiersin.org. Their presence in numerous species underscores their ecological and phytochemical importance.

Isolation from Croton laevigatus

The genus Croton, part of the Euphorbiaceae family, is a rich source of diverse diterpenoids, including clerodanes, labdanes, and kauranes semanticscholar.orgscielo.brresearchgate.net. Phytochemical investigations have identified various diterpenoid skeletons within this genus semanticscholar.org. While the literature confirms the presence of the ent-kaurane class in Croton species, specific reports detailing the isolation of ent-3-Oxokauran-17-oic acid from Croton laevigatus are not prominent. However, studies on other species like Croton pseudopulchellus have led to the isolation of related compounds such as ent-kaurenoic acid.

Presence in Annonaceae Family Species (e.g., Annona glabra, Xylopia laevigata, Annona squamosa)

The Annonaceae family is a well-documented source of ent-kaurane diterpenoids frontiersin.orgnih.gov. Extensive research on this family has resulted in the isolation and characterization of over 70 different ent-kaurane compounds cabidigitallibrary.org.

Annona glabra (Pond Apple): The fruits and stems of this plant have yielded a significant number of ent-kaurane diterpenoids. acs.orgnih.gov Notable isolates include annoglabasins A and B from the fruits, and annoglabasins C, D, and E from the stems acs.orgnih.gov. A novel compound, 16α-hydroxy-17-acetoxy-ent-kauran-19-oic acid, was also isolated from the bark cabidigitallibrary.org.

Xylopia laevigata : Phytochemical analysis of the stem of Xylopia laevigata has led to the identification of several ent-kaurane diterpenoids. These include ent-kaur-16-en-19-oic acid, ent-16β,17-dihydroxy-kauran-19-oic acid, and ent-3β-hydroxy-kaur-16-en-19-oic acid scienceopen.com. The genus Xylopia is generally recognized as a rich source of these compounds nih.gov.

Annona squamosa (Sugar Apple): This species is another prolific producer of ent-kaurane diterpenoids. Studies on its fruits and stems have led to the isolation of numerous compounds, including several new to science such as annosquamosins A-G nih.govacs.orgacs.orgnih.gov. Among the known compounds identified is 16β,17-dihydroxy-ent-kauran-19-oic acid nih.gov.

Table 1: Selected ent-Kaurane Diterpenoids from Annonaceae Species

| Compound Name | Plant Source | Plant Part | Reference |

|---|---|---|---|

| Annoglabasin A | Annona glabra | Fruits | acs.org |

| Annoglabasin B | Annona glabra | Fruits | acs.org |

| Annoglabasin C | Annona glabra | Stems | nih.gov |

| Annoglabasin E | Annona glabra | Stems | nih.gov |

| 16α-hydroxy-17-acetoxy-ent-kauran-19-oic acid | Annona glabra | Bark | cabidigitallibrary.org |

| ent-kaur-16-en-19-oic acid | Xylopia laevigata | Stem | scienceopen.com |

| ent-16β,17-dihydroxy-kauran-19-oic acid | Xylopia laevigata | Stem | scienceopen.com |

| Annosquamosin A | Annona squamosa | Stems | acs.orgacs.org |

| Annosquamosin C | Annona squamosa | Stems | acs.orgacs.org |

| 4β-hydroxy-16β-H-18-nor-ent-kaurane-17-oic acid | Annona squamosa | Pericarps | nih.govtandfonline.com |

| 16β,17-dihydroxy-ent-kauran-19-oic acid | Annona squamosa | Fruits | nih.gov |

Identification in Asteraceae Family Species (e.g., Wedelia paludosa, Gymnocoronis spilanthoides, Ageratina cylindrica)

The Asteraceae family is another major reservoir of ent-kaurane diterpenoids frontiersin.org.

Wedelia paludosa : This plant is a known source of several trypanocidal ent-kaurane diterpenes, including ent-kaur-16-en-19-oic acid and 3α-angeloiloxy-ent-kaur-16-en-19-oic acid nih.govresearchgate.net.

Gymnocoronis spilanthoides : Fractionation of extracts from the aerial parts of this aquatic plant led to the isolation of three ent-kaurane diterpenoids: ent-9α,11α-dihydroxy-15-oxo-kaur-16-en-19-oic acid (adenostemmoic acid B), (16R)-ent-11α-hydroxy-15-oxokauran-19-oic acid, and ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid researchgate.netnih.govconicet.gov.ar.

Ageratina cylindrica : The leaves of this species have been found to contain six new ent-kaurenoic acid glycosides, demonstrating the presence of the core ent-kaurane skeleton within the plant's metabolic profile nih.gov.

Occurrence in Other Plant Genera (e.g., Euphorbia)

The genus Euphorbia, also from the Euphorbiaceae family, is characterized by its chemical diversity, which includes a range of diterpenoids nih.gov. While diterpenes like atisanes and tiglianes are common, ent-kauranes have also been isolated from several species. For example, Euphorbia hirta was found to contain 2β,16α,19-trihydroxy-ent-kaurane, 2β,16α-dihydroxy-ent-kaurane, and 16α,19-dihydroxy-ent-kaurane researchgate.net. Similarly, a chemical investigation of Euphorbia stracheyi led to the isolation of four ent-kaurane diterpenoids, including the new ent-kaurane-16β,17,19-triol-3-one tandfonline.comfao.org.

Extraction and Purification Techniques for ent-Kaurane Diterpenoids

The isolation of ent-kaurane diterpenoids from their natural sources typically involves a multi-step process combining extraction with various chromatographic techniques. The lipophilic nature of the kaurane (B74193) skeleton dictates the choice of solvents and separation media.

Chromatographic Separation Methods (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Column Chromatography (CC): This is the foundational technique for the initial fractionation of crude plant extracts. Dried and powdered plant material is typically first extracted with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. The resulting crude extracts are then subjected to column chromatography over a stationary phase, most commonly silica gel cabidigitallibrary.orgresearchgate.netnih.gov. Elution is performed using a gradient of solvents, for example, mixtures of hexane and ethyl acetate, to separate compounds based on their polarity cabidigitallibrary.orgconicet.gov.ar. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). This process allows for the separation of the complex mixture into simpler fractions containing compounds of similar polarity.

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds, HPLC is the method of choice acs.orgtandfonline.comjst.go.jp. Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, is frequently used for the separation of diterpenes researchgate.net. The use of detectors such as UV or Evaporative Light Scattering Detector (ELSD) allows for the identification and collection of pure compounds researchgate.net. Preparative and semi-preparative HPLC systems are utilized to obtain sufficient quantities of the isolated diterpenoids for structure elucidation and biological testing acs.orgmdpi.com.

Table 2: Common Chromatographic Techniques for ent-Kaurane Diterpenoid Isolation

| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Initial fractionation of crude extract | cabidigitallibrary.orgconicet.gov.ar |

| Column Chromatography | Sephadex LH-20 | Methanol | Size exclusion, removal of pigments | nih.gov |

| Reversed-Phase HPLC | C18 | Acetonitrile-Water Gradient | Final purification of individual compounds | acs.orgresearchgate.net |

Bio-guided Fractionation Approaches for Active Compound Isolation

Bio-guided fractionation is a pivotal strategy in natural product chemistry that utilizes pharmacological or biological assays to direct the separation and isolation of bioactive constituents from a complex mixture. This approach ensures that the purification process is focused on the compounds responsible for the observed biological activity, thereby increasing the efficiency of discovering novel therapeutic agents.

The process typically begins with a crude extract from a natural source that exhibits a desirable biological effect. This extract is then subjected to a series of chromatographic separation steps, such as column chromatography, high-performance liquid chromatography (HPLC), or other techniques. After each separation step, the resulting fractions are tested for their biological activity. The most active fractions are then selected for further separation until a pure, bioactive compound is isolated.

In the context of this compound, since the compound has not been found in nature, there are no reported instances of its isolation using bio-guided fractionation. This methodology is contingent on the presence of the target compound in a natural extract that displays a measurable biological activity. Should this compound be discovered in a natural source in the future, bio-guided fractionation would be an invaluable tool for its targeted isolation, provided the extract exhibits a discernible biological effect that can be monitored throughout the fractionation process.

The table below illustrates a hypothetical bio-guided fractionation process that could be applied if an extract containing this compound were found to possess a specific biological activity.

| Fractionation Step | Fractions Obtained | Bioassay Result (Hypothetical Activity) | Active Fraction(s) Selected for Next Step |

| Initial Crude Extract | - | +++ | - |

| Solvent Partitioning | Hexane, Ethyl Acetate, Methanol | +, ++++, ++ | Ethyl Acetate |

| Silica Gel Column Chromatography of Ethyl Acetate Fraction | Fractions 1-10 | - | Fractions 5-7 |

| + | |||

| +++++ | |||

| ++ | |||

| Preparative HPLC of Combined Fractions 5-7 | Sub-fractions A-E | -, +, +++++, +, - | Sub-fraction C |

| Final Purification of Sub-fraction C | Pure Compound (this compound) | +++++ | - |

Table 1: Hypothetical Bio-guided Fractionation Scheme for the Isolation of this compound. This table serves as an illustrative example of the bio-guided fractionation process and is not based on actual experimental data for the specified compound.

Biosynthesis and Biotransformation Pathways of Ent Kaurane Diterpenoids

General Biosynthetic Route to ent-Kaurene (B36324) and ent-Kauranes

The foundation of the vast family of ent-kaurane diterpenoids is the tetracyclic hydrocarbon scaffold, ent-kaurene. Its biosynthesis is a conserved pathway in higher plants, fungi, and some bacteria, representing a critical branch point in isoprenoid metabolism that leads to the production of gibberellins (B7789140), a class of vital phytohormones. frontiersin.orgnih.govnih.gov

Precursor Compounds and Enzymatic Steps (e.g., Gibberellin Biosynthesis Pathway Intermediates)

The biosynthesis of ent-kaurene begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). frontiersin.orgnih.gov The pathway involves a two-step cyclization process catalyzed by two distinct classes of enzymes known as diterpene synthases (diTPSs). nih.govmaxapress.com

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The first step is the protonation-initiated cyclization of the linear precursor GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diTPS called ent-copalyl diphosphate synthase (CPS). nih.govnih.govmaxapress.com

Formation of ent-Kaurene: The second step involves the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene. This is catalyzed by a class I diTPS, ent-kaurene synthase (KS), which facilitates the ionization of the diphosphate group and subsequent cyclization and rearrangement reactions. nih.govnih.govmaxapress.com

In plants, these initial steps occur within the plastids. researchgate.net ent-Kaurene itself is the direct precursor for the gibberellin (GA) biosynthesis pathway. The subsequent modifications of the ent-kaurene skeleton are primarily oxidative reactions catalyzed by cytochrome P450 monooxygenases located in the endoplasmic reticulum. nih.gov

The key steps leading from ent-kaurene towards gibberellins are:

A three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. This sequence is catalyzed by a single enzyme, ent-kaurene oxidase (KO). nih.gov

Further oxidation of ent-kaurenoic acid at various positions leads to the formation of the first gibberellin, GA12. rsc.org

These intermediates, particularly ent-kaurene and ent-kaurenoic acid, are the foundational structures upon which the diversity of ent-kaurane diterpenoids, including ent-3-Oxokauran-17-oic acid, is built.

Microbial Biotransformation Studies for ent-Kaurane Diversification

Microbial biotransformation is a powerful tool for the structural diversification of natural products like ent-kaurane diterpenoids. Fungi, in particular, possess a rich arsenal (B13267) of enzymes, such as cytochrome P450 monooxygenases, capable of introducing functional groups, primarily hydroxyl groups, at unactivated carbon positions of the kaurane (B74193) skeleton. nih.govmdpi.com This process generates novel derivatives that may possess enhanced or new biological activities. nih.govsemanticscholar.org

Fungal Transformation Systems

A variety of fungal species have been successfully employed to modify ent-kaurane diterpenoids. These microorganisms serve as biocatalysts, performing regio- and stereoselective reactions that are often difficult to achieve through conventional chemical synthesis.

Fusarium fujikuroi (Gibberella fujikuroi): This fungus is renowned for its natural ability to produce gibberellins and possesses the enzymatic machinery to hydroxylate the ent-kaurane skeleton at multiple positions, including C-3, C-7, and C-11. mdpi.comnih.gov Notably, it can introduce hydroxyl groups at both the α- and β-faces of the C-3 position, a critical step toward the formation of a 3-oxo functionality. mdpi.com One study using the mutant B1-41a of G. fujikuroi elucidated the metabolic steps from ent-kaurenoic acid to various fungal gibberellins. rsc.org Another study with a different mutant, SG138, investigated the transformation of ent-kaurenoic acid and its 15-hydroxy derivatives, leading to the formation of dihydroxykaurenolides. researchgate.net Fusarium proliferatum, part of the same fungal complex, has been shown to hydroxylate a norkaurane derivative at the C-2β position. nih.gov

Aspergillus niger: This versatile fungus has been used to transform various diterpenes. nih.govnih.gov When incubated with kaurenoic acid, A. niger produced ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. mdpi.com It has also been used to successfully biotransform other diterpenoids like isosteviol (B191626) and pimaradienoic acid. nih.govnih.gov

Rhizopus species: Fungi from this genus, such as Rhizopus nigricans and Rhizopus stolonifer, are known for their hydroxylating capabilities. nih.govresearchgate.net They have been used in the bioconversion of various tetracyclic diterpenes, including ent-beyerenes, kauranols, and kauranones. acs.orgacs.org Incubation of kaurenoic acid with R. stolonifer led to hydroxylation at the C-16 position. mdpi.comnih.gov

Curvularia lunata: This fungus has demonstrated the ability to hydroxylate kaurane substrates. In one study, it transformed ent-18-acetoxykaur-15-ene-3,7-dione into ent-17,18-dihydroxykaur-15-ene-3,7-dione in high yield within a short incubation period. nih.govresearchgate.net

Other fungi, such as Cephalosporium aphidicola and Verticillium lecanii, have also been shown to effectively hydroxylate the ent-kaurane skeleton at various positions, including C-11, C-16, and C-17. scielo.brnih.govresearchgate.net

Structural Modifications via Bioconversion

The primary structural modification achieved through fungal bioconversion of ent-kauranes is hydroxylation. This reaction increases the polarity of the molecule and provides a handle for further synthetic modifications. Fungi can introduce hydroxyl groups at numerous positions on the tetracyclic framework with high selectivity. The formation of this compound would involve initial hydroxylation at C-3, followed by oxidation to a ketone, and modification at C-17.

Below is a table summarizing key hydroxylation reactions performed by different fungal systems on ent-kaurane substrates.

| Fungus | Substrate | Position(s) of Modification | Product(s) | Reference |

|---|---|---|---|---|

| Fusarium proliferatum | ent-16-oxo-17-norkauran-19-oic acid | C-2β (Hydroxylation) | 2β-hydroxy, ent-16-oxo-17-norkauran-19-oic acid | nih.gov |

| Gibberella fujikuroi | ent-kaurane skeleton | C-3α/β, C-7, C-11 (Hydroxylation) | Various hydroxylated kauranes and gibberellins | mdpi.comnih.gov |

| Aspergillus niger | ent-kaurenoic acid | C-1β, C-7α (Hydroxylation) | ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid | mdpi.com |

| Curvularia lunata | ent-18-acetoxykaur-15-ene-3,7-dione | C-17 (Hydroxylation) | ent-17,18-dihydroxykaur-15-ene-3,7-dione | nih.govresearchgate.net |

| Rhizopus stolonifer | ent-kaurenoic acid | C-16α (Hydroxylation) | ent-16α,17-dihydroxy-kauran-19-oic acid | mdpi.com |

| Cephalosporium aphidicola | ent-kaur-16-en-19-ol | C-16β, C-17 (Hydroxylation) | ent-kauran-16β,17,19-triol | scielo.brresearchgate.net |

| Verticillium lecanii | ent-17,19-dihydroxy-16βH-kaurane | C-7α, C-7β, C-11α (Hydroxylation) | Various trihydroxy-kauranes | nih.gov |

Plant Metabolic Studies of ent-Kaurane Derivatives

In plants, ent-kaurane derivatives are not static end-products but are subject to a range of metabolic processes, including catabolism and conjugation. These pathways are essential for regulating the levels of biologically active molecules, particularly the gibberellin hormones, thereby controlling plant growth and development. nih.gov

Catabolism and Conjugation Processes

The metabolism of ent-kaurane derivatives in plants is intrinsically linked to the regulation of gibberellin homeostasis. The primary mechanisms for deactivating bioactive GAs, and by extension their ent-kaurane precursors, are oxidative catabolism and conjugation. nih.gov

Catabolism: The catabolic pathway involves further oxidation of the gibberellin molecule. For instance, the enzyme GA 2-oxidase can introduce a hydroxyl group at the C-2β position, which is a key deactivation step. This hydroxylation renders the GA molecule biologically inactive.

Conjugation: A major route for the reversible deactivation and storage of gibberellins is through conjugation, primarily with glucose. nih.govresearchgate.net This process is catalyzed by glycosyltransferases and results in two main types of conjugates:

Gibberellin Glucosyl Ethers (GA-O-G): Glucose is attached via an ether linkage to a hydroxyl group on the GA skeleton. These linkages can form at various positions, including C-2, C-3, C-11, C-13, or C-17. nih.gov

Gibberellin Glucosyl Esters (GA-GE): Glucose is linked via an ester bond to the C-6 carboxyl group of the GA molecule. nih.gov

These glucose conjugates are water-soluble and are considered to be inactive storage forms. The conjugation is a reversible process; hydrolysis of the conjugate by specific enzymes can release the free, active GA when needed by the plant. nih.gov This dynamic balance between free and conjugated forms is crucial for maintaining appropriate hormone levels for developmental processes. nih.govresearchgate.net Therefore, any hydroxylated ent-kaurane intermediate could potentially undergo similar glycosylation in plants as a method of metabolic control.

Role in Phytohormone Regulation (e.g., Gibberellins, Auxins)

ent-Kaurane diterpenoids are intrinsically linked to the regulation of phytohormones, most notably gibberellins (GAs). The biosynthetic pathway of GAs proceeds directly from ent-kaurene. nih.govfrontiersin.orgresearchgate.net A series of oxidative steps convert ent-kaurene into various GA intermediates and ultimately to bioactive GAs, which are crucial for numerous plant growth and development processes, including seed germination, stem elongation, and flowering. Therefore, ent-kaurane diterpenoids are considered essential precursors in the biogenesis of these vital plant hormones. nih.govfrontiersin.orgresearchgate.net

While the role of the broader class of ent-kaurane diterpenoids as gibberellin precursors is well-documented, the specific function of this compound in gibberellin regulation has not been explicitly elucidated in the available research. Its structural features, including the oxidation at C-3 and C-17, suggest that it is a modified ent-kaurane, but its exact position and activity within the GA biosynthetic or signaling pathways remain to be determined.

Regarding auxins, another critical class of phytohormones, the direct regulatory role of this compound is not clearly established in the scientific literature. Research on the interplay between ent-kaurane diterpenoids and auxin signaling is not as extensive as that for gibberellins. Some studies on other specific ent-kaurane diterpenoids may suggest potential interactions, but a direct link to this compound and its influence on auxin pathways has not been found.

Interface with Organic Acid, Amino Acid, and Lipid Metabolism

The metabolic network within plants is highly interconnected, and the pathways of specialized metabolites like ent-kaurane diterpenoids can interface with primary metabolism, including that of organic acids, amino acids, and lipids.

Organic Acid Metabolism: The biosynthesis of ent-kaurane diterpenoids is indirectly linked to organic acid metabolism through the provision of precursors from the central carbon metabolism. The MVA pathway, for instance, utilizes acetyl-CoA, a key intermediate in organic acid metabolism. However, direct interactions or regulatory roles of this compound in the broader organic acid metabolism are not specifically described in the available literature.

Amino Acid Metabolism: While a direct, broad regulatory role is not defined, specific enzymatic modifications of proteins involved in diterpene biosynthesis can be influenced by amino acid composition. For example, studies on poplar diterpene synthases have shown that a single amino acid difference can alter the product profile of the enzyme, leading to the formation of different ent-kaurane derivatives. researchgate.netnih.gov This highlights an indirect link where the genetic and, consequently, amino acid makeup of key enzymes dictates the production of specific ent-kaurane diterpenoids. Furthermore, some ent-kaurane diterpenoids have been shown to interact with proteins, and in some cases, these interactions involve specific amino acid residues. mdpi.com

Lipid Metabolism: Certain ent-kaurane diterpenoids have been shown to influence lipid metabolism. For example, the coffee-derived diterpene cafestol (B1668206) has been found to affect lipid metabolism by reducing fat accumulation in studies on C. elegans. mdpi.com Additionally, many ent-kaurane diterpenoids are found in the lipid fraction of plant tissues, often esterified with fatty acids at the C-17 position. mdpi.com This suggests a direct biochemical link between ent-kaurane diterpenoid and lipid metabolism. While these findings relate to the broader class of compounds, specific research detailing the interface of this compound with lipid metabolism is not available. Given its C-17 carboxylic acid group, it is conceivable that it could interact with lipid metabolic pathways, but this remains to be experimentally verified. One study on the anti-rheumatoid arthritis activity of nanoparticles containing 15β-acetoxy-ent-kaur-16-en-19-oic acid indicated a restoration of perturbed amino acid and lipid metabolism. nih.gov

Chemical Synthesis and Derivatization Strategies for Ent 3 Oxokauran 17 Oic Acid and Analogs

Synthetic Routes from Common Kaurane (B74193) Precursors (e.g., Kaurenoic Acid, Steviol)

The synthesis of complex ent-kaurane derivatives frequently commences from readily available natural precursors such as ent-kaur-16-en-19-oic acid (kaurenoic acid) and steviol. nih.govscielo.brnih.gov These starting materials provide the core tetracyclic framework, which can then be elaborated through various chemical transformations.

Kaurenoic acid serves as a versatile starting point for producing a range of oxidized derivatives. scielo.br For instance, synthetic routes have been developed to generate oxidized ent-kaurane and ent-norkaurane derivatives from this precursor. nih.govscielo.br Similarly, steviol, another common ent-kaurane, has been identified as an ideal starting point in multi-phase synthetic pursuits targeting highly oxidized members of the ent-kaurane and beyerane (B1241032) families of diterpenoids. nih.govnih.gov

While direct synthetic pathways to ent-3-Oxokauran-17-oic acid from these precursors are not extensively detailed, the established transformations on the kaurane skeleton provide a clear blueprint. A plausible route would involve the use of a precursor already containing a hydroxyl group at the C-3 position. This hydroxyl group could then be oxidized to the corresponding ketone functionality using standard oxidation protocols.

Targeted Chemical Modifications and Functionalization

Functionalization of the ent-kaurane core is essential for generating structural diversity and modulating biological activity. Oxidation reactions are a primary tool for achieving these modifications.

A variety of oxidizing agents have been employed to introduce carbonyl and hydroxyl groups at different positions on the ent-kaurane skeleton, leading to a diverse array of derivatives. The choice of reagent allows for targeted oxidation of primary and secondary alcohols to aldehydes, carboxylic acids, or ketones. organic-chemistry.orgwikipedia.orglibretexts.org

For secondary alcohols, such as a hydroxyl group at the C-3 position of an ent-kaurane precursor, Jones reagent (a mixture of chromium trioxide in aqueous sulfuric acid) is a classic and effective method for conversion to the corresponding ketone. organic-chemistry.orgwikipedia.org Milder reagents like Pyridinium chlorochromate (PCC) are also highly effective for oxidizing secondary alcohols to ketones and offer the advantage of being more selective, preventing over-oxidation. libretexts.orgwikipedia.orgmasterorganicchemistry.com The use of PCC is particularly advantageous when dealing with sensitive substrates, as the reaction can be performed under non-aqueous conditions. wikipedia.orgmasterorganicchemistry.com

Furthermore, specific oxidations at other sites have been well-documented. For example, the oxidation of methyl ent-17-hydroxykauran-19-oate using Pyridinium dichromate (PDC) has been shown to yield the corresponding aldehyde, methyl ent-17-oxokauran-19-oate. nih.govscielo.br Allylic oxidation of kaurenoic acid and its derivatives using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) has also been reported to introduce functionality at the C-15 position. researchgate.net

| Reagent | Starting Material | Product | Notes |

|---|---|---|---|

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Secondary Alcohol | Ketone | Strong oxidant; converts primary alcohols to carboxylic acids. organic-chemistry.orgwikipedia.org |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | Milder reagent, selective, avoids over-oxidation. libretexts.orgwikipedia.org |

| Pyridinium Dichromate (PDC) | Primary Alcohol | Aldehyde | Used in the synthesis of oxidized kaurane derivatives. nih.govscielo.br |

| SeO₂/H₂O₂ | Allylic C-H | Allylic Alcohol | Used for allylic oxidation of kaurenoic acid. researchgate.net |

The rigid, polycyclic structure of ent-kauranes contains multiple stereocenters, making stereochemical control a critical aspect of their synthesis. Achieving the correct relative and absolute stereochemistry is paramount for obtaining the desired natural product or analog. Synthetic strategies often employ stereoselective reactions to construct the complex framework with high precision.

For example, in the synthesis of dihydropyran-fused diterpenoids from an ent-kaurane scaffold, regio- and stereoselective inverse electron demand hetero-Diels-Alder reactions have been utilized. nih.gov The use of a chiral auxiliary heterodiene derived from the ent-kaurane itself can influence the stereochemical outcome of the cycloaddition, although optimization with various Lewis acid catalysts may be necessary to achieve high diastereomeric ratios. nih.gov The inherent steric environment of the kaurane ring system can also direct reagents to approach from the less hindered face, leading to a specific stereoisomer, as seen in certain epoxidation and hydration reactions. researchgate.net Such control is fundamental in building the complex, three-dimensional architecture of these molecules.

Synthesis of Novel ent-Kaurane and ent-Norkaurane Derivatives

The development of new synthetic strategies continues to expand the chemical space of accessible ent-kaurane and the structurally related ent-norkaurane derivatives.

A key strategy in the chemical modification of natural products is the preparation of versatile intermediates that can be used in subsequent coupling reactions to build more complex molecules. In the context of ent-kaurane chemistry, aldehydes have been specifically synthesized for this purpose.

Research has demonstrated the synthesis of ent-kaurane aldehydes, such as methyl ent-17-oxokauran-19-oate and methyl ent-17-oxo-16β-kauran-19-oate, starting from kaurenoic acid. scielo.br These compounds are explicitly described as important semisynthetic coupling intermediates. scielo.br Aldehydes are valuable functional groups in organic synthesis as they can readily participate in a wide range of carbon-carbon bond-forming reactions, including Wittig reactions, aldol (B89426) condensations, and Grignard additions, thereby allowing for the attachment of diverse molecular fragments to the kaurane skeleton.

Biological Activities and Mechanistic Insights of Ent Kaurane Diterpenoids

Anti-inflammatory Mechanisms

Extensive searches of scientific literature and research databases did not yield specific studies on the anti-inflammatory mechanisms of ent-3-Oxokauran-17-oic acid. While the broader class of ent-kaurane diterpenoids has been a subject of interest for their anti-inflammatory properties, research specifically characterizing the effects of this compound is not available in the reviewed scientific literature. frontiersin.org

There is currently no available scientific data detailing the modulation of key inflammatory mediators such as Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), or Interleukin-17 (IL-17) by this compound.

Specific research on the inhibitory effects of this compound on the enzymes inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) has not been found in the available scientific literature. While related ent-kaurane diterpenoids have been shown to inhibit these enzymes, such activity has not been specifically documented for this compound. nih.gov

The scientific literature currently lacks studies investigating the modulatory effects of this compound on inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.

Antimicrobial and Antiprotozoal Activities

Detailed investigations into the antimicrobial and antiprotozoal activities of this compound are not present in the current body of scientific research. The antimicrobial potential of the broader class of ent-kaurane diterpenoids has been noted, but specific data for this compound is absent. frontiersin.org

There is no available research data to define the antibacterial spectrum or elucidate the modes of action of this compound against any bacterial species.

The scientific literature does not currently contain information regarding the antifungal properties or efficacy of this compound.

Data Tables

Due to the absence of specific research findings for this compound in the reviewed scientific literature, no data is available to populate tables concerning its biological activities.

Trypanocidal and Antimalarial Investigations (e.g., against Trypanosoma cruzi)

There is currently no specific research available in peer-reviewed literature detailing the trypanocidal or antimalarial activity of this compound.

While this specific compound remains uninvestigated, the broader class of ent-kaurane diterpenoids has been a subject of interest in the search for new treatments for Chagas disease, which is caused by the protozoan Trypanosoma cruzi. For context, various structurally related ent-kaurane diterpenoids isolated from natural sources have demonstrated activity against this parasite. For instance, studies on other kaurane (B74193) derivatives have shown inhibitory effects on both the epimastigote and amastigote stages of T. cruzi. The mechanisms of action for some of these related compounds are thought to involve the induction of oxidative stress and mitochondrial damage within the parasite. However, it must be emphasized that these findings pertain to other members of the ent-kaurane family, and no such data has been published for this compound itself. Similarly, its potential as an antimalarial agent has not been reported.

Antiprotozoal Activity against Entamoeba histolytica and Giardia lamblia

A review of the current scientific literature indicates that this compound has not been evaluated for its antiprotozoal activity against Entamoeba histolytica or Giardia lamblia. Research into natural products for combating these intestinal protozoan infections is ongoing, with many studies focusing on different classes of phytochemicals. While other natural compounds have shown promise in inhibiting the growth of these parasites, no studies have specifically included this compound in their screenings.

Antiproliferative and Cytotoxic Activity

Inhibition of Cancer Cell Lines (e.g., RAW264.7, MM-231, SMMC-7721, HEP3B)

There are no available scientific reports on the antiproliferative or cytotoxic effects of this compound against the specific cancer cell lines RAW264.7 (murine macrophage), MM-231 (human breast cancer), SMMC-7721 (human hepatocellular carcinoma), or HEP3B (human hepatocellular carcinoma). The potential of this specific compound in the context of cancer research remains unexplored.

For informational purposes, the ent-kaurane skeleton is a feature of many diterpenoids that have been investigated for cytotoxic properties against various cancer cell lines. These related compounds have, in some cases, shown the ability to inhibit cancer cell growth, but this general activity within the chemical class cannot be extrapolated to this compound without direct experimental evidence.

Modulation of Cellular Pathways

Consistent with the lack of data on its cytotoxic activity, there is no information regarding the mechanisms of action or the modulation of specific cellular pathways by this compound. Investigations into how a compound affects signaling pathways, such as those involved in apoptosis, cell cycle regulation, or metastasis, are typically conducted after initial evidence of biological activity is observed. As no such primary data exists for this compound, its effects on cellular mechanisms have not been studied.

Other Investigated Biological Activities

Antioxidant Mechanisms

The antioxidant properties and potential free-radical scavenging mechanisms of this compound have not been documented in the scientific literature. While many natural products are evaluated for their ability to counteract oxidative stress, this particular compound has not been the subject of such investigations.

Antiplatelet Aggregation Properties

Currently, there is no publicly available scientific literature or research data detailing the antiplatelet aggregation properties of this compound. Searches of chemical and biological databases did not yield any studies investigating the effect of this specific compound on platelet function.

Analgesic and Smooth Muscle Relaxant Effects

There are no specific studies identified in the existing scientific literature that have investigated the analgesic or smooth muscle relaxant effects of this compound. While other related ent-kaurane diterpenoids have been explored for such properties, this particular compound has not been the subject of published research in these areas.

Plant Growth Regulation (e.g., Allelopathic Effects on Plant Growth)

Scientific research specifically examining the role of this compound in plant growth regulation or its potential allelopathic effects is not available in the public domain. While the broader class of kaurane diterpenoids includes compounds with known effects on plant physiology, the specific activities of this compound have not been reported.

Enzymatic Inhibition (e.g., α-glucosidase)

There is no available research data on the enzymatic inhibition properties of this compound, including its potential to inhibit α-glucosidase. While the inhibition of α-glucosidase is a known therapeutic target for managing hyperglycemia, and various natural compounds are studied for this activity, this compound has not been documented in this context.

Metabolic Pathway Regulation (e.g., PPARα mRNA Expression)

Direct research detailing the effects of this compound on metabolic pathway regulation, including its influence on Peroxisome Proliferator-Activated Receptor alpha (PPARα) mRNA expression, is not available in peer-reviewed literature. One commercial supplier lists the compound in a catalog where "PPARα mRNA expression" is mentioned in the context of a different compound, isosteviol (B191626). However, this does not represent a direct scientific finding for this compound and no specific data on its activity has been published. nih.gov

Spectroscopic and Advanced Analytical Characterization of Ent 3 Oxokauran 17 Oic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Analysis

Specific ¹H (proton) and ¹³C (carbon-13) NMR chemical shifts, coupling constants, and signal multiplicities for ent-3-Oxokauran-17-oic acid have not been reported in the searched scientific literature. This data is fundamental for mapping the carbon-hydrogen framework of the molecule.

2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Detailed two-dimensional NMR analyses, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are unavailable for this compound. These advanced techniques are crucial for unambiguously assigning proton and carbon signals and determining the molecule's connectivity and spatial arrangement.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

No mass spectrometry data, including electron ionization (EI) or other ionization methods, has been found for this compound. This information would be necessary to confirm its molecular weight and understand its fragmentation patterns under mass spectrometric conditions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which provides the exact mass of the molecule and is used to determine its precise elemental composition, is not available for this compound in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption spectrum for this compound, which would identify its key functional groups such as the ketone (C=O) at the C-3 position and the carboxylic acid (-COOH) at the C-17 position through their characteristic vibrational frequencies, has not been documented in available sources.

X-ray Crystallography for Absolute and Relative Configuration Determination

There is no evidence of successful single-crystal X-ray diffraction analysis for this compound. Such an analysis would provide definitive proof of its three-dimensional structure, including the absolute and relative stereochemistry of its chiral centers.

Chromatographic Techniques for Purity Assessment and Isolation Monitoring

Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed for these purposes.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of kaurane (B74193) diterpenes, including this compound. It is the standard method for determining the purity of this compound, with commercial standards often certified at ≥98% purity by HPLC. nih.govpureonebio.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds. researchgate.net The separation is typically achieved on octadecyl-bonded silica (C18) columns. researchgate.net A mobile phase consisting of a gradient or isocratic mixture of acetonitrile and water is frequently employed. researchgate.netnih.govjst.go.jp To improve peak shape and resolution for acidic compounds like kaurane diterpenoic acids, modifiers such as acetic acid or trifluoroacetic acid are often added to the mobile phase. researchgate.net Detection is commonly performed using ultraviolet (UV) detectors, typically around 210-220 nm, or by Evaporative Light Scattering Detectors (ELSD), which is suitable for compounds lacking a strong chromophore. researchgate.netredalyc.org

The developed HPLC methods are validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable quantification in various matrices, from crude plant extracts to purified samples. nih.gov

Table 1: Typical HPLC Parameters for Kaurane Diterpene Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., Agilent ZORBAX 80A Extend-C18) researchgate.net |

| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., acetic acid) researchgate.netresearchgate.net |

| Elution Mode | Isocratic or Gradient researchgate.netresearchgate.net |

| Flow Rate | Typically 0.6 - 1.0 mL/min researchgate.net |

| Detection | UV (210-220 nm) or ELSD researchgate.netnih.gov |

| Application | Purity assessment, quantification in extracts, isolation monitoring nih.govjst.go.jp |

Gas Chromatography coupled with Mass Spectrometry is another powerful technique for the analysis of kaurane diterpenes. Due to the low volatility and polar nature of carboxylic acids, derivatization is typically required before GC-MS analysis. The carboxylic acid group of this compound is commonly converted into a more volatile methyl ester by reaction with an agent like diazomethane.

Once derivatized, the compound is introduced into the GC system, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification by comparing it to spectral libraries or through detailed interpretation. mdpi.com GC-MS is particularly useful for identifying kaurane diterpenes in complex mixtures like essential oils and plant extracts. researchgate.netmdpi.com

Table 2: GC-MS Analytical Approach for Kaurane Acids

| Step | Description |

|---|---|

| Sample Preparation | Derivatization (e.g., methylation) to increase volatility. |

| GC Separation | Separation on a capillary column (e.g., non-polar Rxi-1MS). hu.edu.jo |

| Ionization | Typically Electron Impact (EI) at 70 eV. phcogres.com |

| Mass Analysis | A quadrupole or other mass analyzer separates ions by mass-to-charge ratio. |

| Identification | Comparison of mass spectra with databases (e.g., NIST) and fragmentation pattern analysis. hu.edu.jophcogres.com |

Computational Chemistry Approaches

Computational methods, including molecular docking and molecular dynamics, are increasingly used to predict the biological targets of natural products like kaurane diterpenes and to elucidate their mechanisms of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations can be performed to screen the compound against a wide array of protein targets associated with various diseases, such as cancer or parasitic infections. nih.govresearchgate.net

The process involves generating a 3D structure of the ligand (this compound) and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. researchgate.net Lower binding energy scores indicate a more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the kaurane diterpene and amino acid residues in the protein's active site, providing insights into its potential biological activity. acs.orgbohrium.com Studies on various kaurane diterpenes have successfully used this approach to identify potential inhibitors for targets like α-glucosidase, pteridine reductase I, and PI3K pathway proteins. nih.govresearchgate.netbohrium.com

Table 3: Examples of Molecular Docking Studies on Kaurane Diterpenes

| Kaurane Compound(s) | Target Protein | Predicted Binding Affinity / Finding | Reference |

|---|---|---|---|

| Various ent-kauranes | α-Glucosidase | Carbonyl group at C-19 formed strong hydrogen bonds with ARG315, suggesting inhibitory activity. | acs.org |

| 7 ent-kaurane diterpenoids | PI3K Pathway Targets (e.g., mToR, COX-2) | Compound 6 showed the highest binding affinity to the mToR active site at -124.5 kcal/mol. | researchgate.net |

| 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid | Leishmania Pteridine Reductase I (PTR1) | Showed high activity and favorable docking scores, suggesting potential as an antileishmanial agent. | nih.gov |

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to provide a more detailed and dynamic understanding of the ligand-protein complex. nih.gov While docking provides a static snapshot of the binding pose, MD simulations model the movement of every atom in the system over time, offering insights into the stability of the complex and the flexibility of the protein and ligand. nih.gov

For this compound, an MD simulation would start with the best-docked pose in the active site of a potential protein target. The simulation would then calculate the trajectories of atoms over a specific period (e.g., nanoseconds). Analysis of these trajectories can confirm the stability of key interactions observed in docking, reveal conformational changes in the protein upon binding, and be used to calculate binding free energies with higher accuracy. This approach helps to refine the predictions from molecular docking and provides stronger evidence for the compound's potential mechanism of action. nih.govnih.govresearchgate.net

Advanced Research Perspectives and Future Directions in Ent 3 Oxokauran 17 Oic Acid Research

Current Gaps in Knowledge and Unexplored Research Avenues

Despite the growing interest in ent-kaurane diterpenoids for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, research specifically targeting ent-3-Oxokauran-17-oic acid is still in its nascent stages. A significant portion of the existing research on the ent-kaurane class has been dedicated to the isolation and structural elucidation of these natural products. nih.gov This foundational work has been crucial, yet it has left a considerable void in our understanding of their biological functions and mechanisms of action.

One of the primary knowledge gaps is the limited understanding of the specific biological targets of this compound. While the broader class of ent-kaurane diterpenoids has been shown to modulate various cellular pathways, the precise molecular interactions of this particular compound are largely unknown. Furthermore, its biosynthetic pathway, including the specific enzymes and regulatory networks involved in its production in plants, remains to be fully elucidated. The ecological role of this compound in mediating plant-microbe and plant-herbivore interactions is another underexplored area that could provide valuable insights into its natural function and potential applications.

Future research should prioritize comprehensive biological screening of this compound across a wide range of disease models to identify novel therapeutic activities. Investigations into its biosynthetic pathway could pave the way for metabolic engineering approaches to enhance its production. Moreover, exploring its ecological functions could lead to the development of novel and sustainable agricultural applications.

| Identified Research Gaps | Potential Research Avenues |

| Limited data on specific biological targets. | High-throughput screening against various enzymes and receptors. |

| Incomplete elucidation of the biosynthetic pathway. | Genomic and transcriptomic analysis of producing organisms. |

| Unknown ecological roles. | Metabolomic studies of plant-microbe and plant-herbivore interactions. |

| Lack of comprehensive pharmacological profiling. | In-depth in vitro and in vivo studies for various disease models. |

Potential for Further Mechanistic Elucidation at Molecular and Cellular Levels

Advancing our understanding of this compound necessitates a deep dive into its molecular and cellular mechanisms of action. For other ent-kaurane diterpenoids, research has revealed a variety of mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells, and the modulation of inflammatory pathways. nih.gov For instance, the well-studied ent-kaurane diterpenoid, kaurenoic acid, has been shown to exert anti-inflammatory effects by activating the Nrf2 transcription factor and downregulating NF-κB signaling pathways. oup.com

Future investigations into this compound could explore similar pathways. Key questions to be addressed include its effects on critical cellular processes such as signal transduction cascades, gene expression, and protein-protein interactions. Identifying the direct molecular targets is paramount and could be achieved through techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies. Elucidating how the 3-oxo and 17-oic acid functionalities contribute to its interaction with cellular targets will be crucial for understanding its specific mode of action.

Cellular-level studies employing advanced microscopy techniques can visualize the subcellular localization of the compound and its effects on organelle morphology and function. Investigating its impact on mitochondrial function, reactive oxygen species (ROS) production, and endoplasmic reticulum stress would provide a more complete picture of its cellular effects.

Opportunities for Novel Analog Development and Structure-Activity Relationship Studies

The structural scaffold of this compound presents a fertile ground for the development of novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence biological activity.

Semi-synthetic modification of the ent-kaurane skeleton has proven to be a successful strategy for generating derivatives with improved therapeutic potential. For example, the synthesis of various derivatives of kaurenoic acid has been undertaken to enhance its trypanocidal activity while reducing its lytic effects on erythrocytes. frontiersin.org Similarly, SAR studies on ent-kaurene (B36324) diterpenoids have identified key structural features responsible for their activity as 11β-HSD1 inhibitors, which have potential applications in treating type 2 diabetes. nih.gov

For this compound, future SAR studies could focus on modifications at the C-3 ketone and the C-17 carboxylic acid groups, as well as other positions on the tetracyclic ring system. The creation of a library of analogs through chemical synthesis will be essential. These analogs can then be screened for various biological activities, and the resulting data can be used to build robust SAR models. These models, in turn, will guide the rational design of more potent and selective compounds. The development of unified synthetic strategies will be instrumental in efficiently producing a diverse range of analogs for comprehensive biological evaluation. mdpi.com

| Structural Position | Potential Modifications | Desired Outcome |

| C-3 Ketone | Reduction to hydroxyl, conversion to oxime or hydrazone | Altered polarity and hydrogen bonding capacity |

| C-17 Carboxylic Acid | Esterification, amidation, reduction to alcohol | Modified solubility and interaction with targets |

| Tetracyclic Core | Introduction of unsaturation, hydroxylation, epoxidation | Enhanced binding affinity and selectivity |

Integration of Omics Technologies in Diterpenoid Research (e.g., Metabolomics in Plant-Microbe Interactions)

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and holistic approach to accelerate research on this compound and other diterpenoids. These technologies can provide a comprehensive view of the biological systems involved in the production and activity of these compounds.

Genomics and Transcriptomics can be employed to identify and characterize the genes and transcripts encoding the enzymes involved in the biosynthesis of this compound in its natural source. nih.gov This knowledge is fundamental for developing metabolic engineering strategies to increase its yield. For instance, combined transcriptomic and metabolomic analyses have been successfully used to reveal complex metabolic genes for diterpenoid biosynthesis in different plant organs. nih.gov

Proteomics can identify and quantify the proteins involved in the biosynthetic pathways and the cellular responses to the compound. nih.gov This can help in pinpointing the specific enzymes that catalyze key steps in the formation of this compound and in identifying its protein targets.

Metabolomics , the comprehensive analysis of metabolites in a biological system, is particularly valuable for studying the role of diterpenoids in plant-microbe interactions. oup.com By analyzing the metabolic profiles of plants and interacting microbes, researchers can identify how this compound and other secondary metabolites mediate these complex relationships. This can reveal its function in plant defense or symbiotic associations. The application of multi-omics techniques is becoming increasingly crucial for understanding the intricate networks that govern the production and function of plant secondary metabolites. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.